(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 87983-63-9
VCID: VC1788949
InChI: InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1
SMILES: CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O
Molecular Formula: C24H32O4
Molecular Weight: 384.5 g/mol

(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

CAS No.: 87983-63-9

Cat. No.: VC1788949

Molecular Formula: C24H32O4

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid - 87983-63-9

Specification

CAS No. 87983-63-9
Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
IUPAC Name (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Standard InChI InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1
Standard InChI Key VGRCPALIWBYEPM-ANBWURGQSA-N
Isomeric SMILES CC(C1=CC=CC=C1)C(/C=C/[C@@H]2[C@H]3CC[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O3)O
SMILES CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O
Canonical SMILES CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is registered in chemical databases with specific identifiers that facilitate its tracking and recognition in scientific literature. The compound was first registered in PubChem on April 28, 2006, with the most recent modification to its entry occurring on February 22, 2025 . Its molecular identity is defined by several standardized chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Identifier TypeValue
PubChem CID6439475
CAS Registry Number87983-63-9
InChIKeyVGRCPALIWBYEPM-ANBWURGQSA-N
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol

The compound is also known by several synonyms in the scientific literature, including SQ 28668, SQ-28668, and AU1MEC3WBR (UNII code) . These alternative designations are important for conducting comprehensive literature searches and for identifying this compound in various research contexts.

Structural Features and Stereochemistry

The chemical structure of this compound is characterized by several distinct features that define its three-dimensional configuration and potential functional properties. The IUPAC name employs stereochemical descriptors (Z, E, S, R) that indicate specific spatial arrangements at various positions within the molecule .

The compound incorporates:

  • A 7-oxabicyclo[2.2.1]heptane ring system (a bicyclic structure containing an oxygen bridge)

  • A (Z)-configured hept-5-enoic acid chain

  • An (E)-configured 3-hydroxy-4-phenylpent-1-enyl side chain

  • Four stereocenters with designated configurations: 1S, 2R, 3S, and 4R

The structural complexity of this molecule is reflected in its canonical SMILES notation: CC(C1=CC=CC=C1)C(/C=C/[C@@H]2[C@H]3CCC@@HO3)O . This notation encodes both the connectivity of atoms and the stereochemical arrangements at chiral centers and double bonds.

Physicochemical Properties

Physical and Chemical Properties

Understanding the physicochemical properties of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is essential for predicting its behavior in biological systems and for developing analytical methods for its detection and quantification. Table 2 summarizes the key properties of this compound based on available data.

Table 2: Physicochemical Properties of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

PropertyValueSource
Molecular Weight384.5 g/molComputed by PubChem 2.2
Molecular FormulaC24H32O4Computed by PubChem 2.2
Physical StateNot reported-
SolubilityNot reported-
LogPNot reported-
pKaNot reported-

The compound contains several functional groups that contribute to its chemical properties:

Structural Relationships

Examining structurally related compounds can provide insights into the potential properties and activities of (Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid. One such analog is (Z)-7-[(1S,2S,3S,4R)-3-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (SQ 27427) .

This related compound shares several structural features with our compound of interest:

  • The same 7-oxabicyclo[2.2.1]heptane core structure

  • A Z-configured hept-5-enoic acid chain

  • An E-configured alkenyl side chain with a hydroxyl group

  • Multiple stereocenters

The key difference is the replacement of the 4-phenylpentyl moiety with a cyclohexyl group . This structural relationship suggests that these compounds may belong to a family of bioactive molecules developed for similar purposes, possibly as part of a structure-activity relationship study in drug development.

FeatureSQ 28668SQ 27427
PubChem CID643947544144480
Molecular FormulaC24H32O4C22H34O4
Molecular Weight384.5 g/mol362.5 g/mol
Core Structure7-oxabicyclo[2.2.1]heptane7-oxabicyclo[2.2.1]heptane
Side Chain 1(Z)-hept-5-enoic acid(Z)-hept-5-enoic acid
Side Chain 2(E)-3-hydroxy-4-phenylpent-1-enyl(E)-3-cyclohexyl-3-hydroxyprop-1-enyl
Stereochemistry(1S,2R,3S,4R)(1S,2S,3S,4R)

This comparison suggests that these compounds may be part of a series developed to investigate how structural modifications affect biological activity. The presence of the phenyl group in SQ 28668 versus the cyclohexyl group in SQ 27427 represents a significant change in electronic properties and spatial arrangement, which could lead to differences in receptor binding affinity or metabolic stability.

Analytical Characterization

Chemical Identification Systems

The compound is cataloged in chemical databases using standardized identification systems. The InChI (International Chemical Identifier) for this compound is:

InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)/b7-2-,14-13+/t17?,19-,20+,21?,22+,23-/m1/s1

This string encodes complete information about the compound's structure, including atom connectivity, bond types, and stereochemistry. It can be used to uniquely identify the compound across different chemical databases and literature.

The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is:

VGRCPALIWBYEPM-ANBWURGQSA-N

Research Context and Significance

Historical Development

The registration dates in PubChem (created in 2006, modified in 2025) suggest that research interest in this compound has persisted over nearly two decades . The compound's designation as "SQ 28668" indicates it was likely developed by a pharmaceutical company (possibly Squibb, as SQ was often used as a prefix for their compounds).

The structural similarity to SQ 27427 suggests that these compounds may be part of a series of analogs developed during structure-activity relationship studies. The numeric progression in the identifiers (SQ 27427 to SQ 28668) further supports this hypothesis, indicating sequential development of related compounds .

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